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Compound of Interest

Compound Name: UCM 549

Cat. No.: B10772708

Get Quote

\ J

Disclaimer: The identifier "UCM 549" is associated with more than one investigational
compound in clinical research. To provide you with the most accurate guidance, please verify
the specific compound you are working with. This support center provides information on two
distinct compounds that may be associated with this identifier: IP1-549 (a PI3K-gamma
inhibitor) and Upadacitinib (a JAK inhibitor, associated with study ID M13-549).

Please select the compound you are researching from the options below to view the relevant
troubleshooting guide and FAQs.

Section 1: IPI-549 (Eganelisib) Combination Therapy

IP1-549 is an investigational first-in-class, oral, immuno-oncology agent that selectively inhibits
phosphoinositide-3-kinase-gamma (PI3K-gamma). It is being studied in combination with other
agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

Frequently Asked Questions (FAQs) & Troubleshooting
Guide
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Q1: What are the most common adverse events observed with IPI-549 in combination with
nivolumab?

Al: In a phase 1/1b study of IP1-549 in combination with nivolumab, the combination was
generally well-tolerated, with the majority of adverse events (AEs) being grade 1 or 2.[1]
Common treatment-related treatment-emergent AEs of any grade included:

Rash (24%)[1]

Fatigue (17%)[1]

Aspartate aminotransferase (AST) increase (14%)[1]

Pyrexia (fever) (14%)[1]

Alanine aminotransferase (ALT) increase (14%)[1]

Alkaline phosphatase (ALP) increase (12%)[1]

Q2: What are the common grade >3 adverse events with the IPI-549 and nivolumab
combination?

A2: The most common grade 3 or higher treatment-related treatment-emergent AEs were:

Rash (11%)[1]

AST increase (9%)[1]

ALP increase (7%)[1]

ALT increase (5%)[1]

In this study, 4% of patients discontinued treatment due to treatment-related toxicities, but no
treatment-related deaths were reported.[1]

Quantitative Data Summary

Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade) with IP1-549
and Nivolumab Combination Therapy[1]
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Adverse Event Percentage of Patients
Rash 24%
Fatigue 17%
AST Increase 14%
Pyrexia 14%
ALT Increase 14%
Alkaline Phosphatase Increase 12%

Table 2: Incidence of Common Grade =3 Treatment-Related Adverse Events with IP1-549 and

Nivolumab Combination Therapy[1]

Adverse Event Percentage of Patients
Rash 11%

AST Increase 9%

Alkaline Phosphatase Increase 7%

ALT Increase 5%

Experimental Protocols

Monitoring in Clinical Trials:

Clinical trials involving IP1-549 in combination with nivolumab include monitoring for changes in:

Thyroid-stimulating hormone levels[1]

Electrocardiograms|1]

ECOG performance status[1]

Vital signs (temperature, pulse rate, respiration rate, and blood pressure) from baseline[1]
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Signaling Pathway and Mechanism of Action

IPI1-549 Mechanism of Action:

IP1-549 selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI13K). The PI3K
signaling pathway is crucial for cell growth, proliferation, differentiation, and survival.[2] PI3K-
gamma is particularly important in myeloid-derived suppressor cells (MDSCs), which contribute
to an immune-suppressive tumor microenvironment.[2] By inhibiting PI3K-gamma, IPI1-549 aims
to reduce the function of pro-tumor macrophages and enhance the activity of anti-tumor
macrophages, thereby promoting an anti-tumor immune response.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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